5-acetyl-4-(4-fluorophenyl)-6-methyl-1,2,3,4-tetrahydropyridin-2-one
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Overview
Description
5-acetyl-4-(4-fluorophenyl)-6-methyl-1,2,3,4-tetrahydropyridin-2-one is a heterocyclic compound that belongs to the class of pyridinones This compound is characterized by the presence of an acetyl group, a fluorophenyl group, and a methyl group attached to a dihydropyridinone ring
Scientific Research Applications
5-acetyl-4-(4-fluorophenyl)-6-methyl-1,2,3,4-tetrahydropyridin-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-4-(4-fluorophenyl)-6-methyl-1,2,3,4-tetrahydropyridin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluoroacetophenone with methyl acetoacetate in the presence of a base, followed by cyclization with ammonium acetate. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as solvent-free reactions or the use of environmentally benign solvents, may be employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-acetyl-4-(4-fluorophenyl)-6-methyl-1,2,3,4-tetrahydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Pyridinone derivatives with higher oxidation states.
Reduction: Alcohol derivatives of the original compound.
Substitution: Substituted pyridinone derivatives with various functional groups.
Mechanism of Action
The mechanism of action of 5-acetyl-4-(4-fluorophenyl)-6-methyl-1,2,3,4-tetrahydropyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-(4-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyridinone: Lacks the acetyl group.
5-acetyl-4-phenyl-6-methyl-3,4-dihydro-2(1H)-pyridinone: Lacks the fluorine atom.
Uniqueness
5-acetyl-4-(4-fluorophenyl)-6-methyl-1,2,3,4-tetrahydropyridin-2-one is unique due to the presence of both the fluorophenyl and acetyl groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, while the acetyl group can participate in various chemical reactions, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
5-acetyl-4-(4-fluorophenyl)-6-methyl-3,4-dihydro-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2/c1-8-14(9(2)17)12(7-13(18)16-8)10-3-5-11(15)6-4-10/h3-6,12H,7H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRASIFDDHQDAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(=O)N1)C2=CC=C(C=C2)F)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>37.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24818964 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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